

Application Notes and Protocols for Calcium Imaging Experiments Using MRS2365 Trisodium

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Compound of Interest

Compound Name: MRS2365 trisodium

Cat. No.: B15568971

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Introduction

MRS2365 trisodium is a potent and highly selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes. Activation of the P2Y1 receptor typically leads to the mobilization of intracellular calcium ($[Ca^{2+}]_i$), making it a key target in research areas such as thrombosis, neurotransmission, and inflammation. Calcium imaging is a powerful technique to study the activation of P2Y1 receptors and the downstream signaling pathways in real-time. This document provides detailed application notes and protocols for utilizing **MRS2365 trisodium** in calcium imaging experiments, primarily using the ratiometric fluorescent indicator Fura-2 AM.

Mechanism of Action

MRS2365 acts as a selective agonist at the P2Y1 receptor. The P2Y1 receptor is coupled to the Gq class of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent dyes.

Data Presentation

The following table summarizes the quantitative data for **MRS2365 trisodium** in inducing intracellular calcium mobilization.

Parameter	Value	Cell Type/System	Notes
EC ₅₀	0.4 nM	N/A	Represents the concentration of MRS2365 that elicits a half-maximal response in P2Y1 receptor activation assays, such as [³⁵ S]GTPγS binding or β-arrestin 2 recruitment. This value indicates high potency.
Typical Working Concentrations	10 nM - 10 μM	Various, including post-menopausal mesenchymal stromal cells	The optimal concentration should be determined empirically for each cell type and experimental condition. Lower concentrations can be used to study receptor sensitivity, while higher concentrations may be used to elicit maximal responses.
Example Application	1 μM or 3 μM	Human platelets	At these concentrations, MRS2365 has been shown to modulate adenosine diphosphate (ADP)-induced platelet aggregation.

Experimental Protocols

Protocol 1: Calcium Imaging of Adherent Cells using Fura-2 AM

This protocol describes the measurement of intracellular calcium changes in adherent cells upon stimulation with MRS2365.

Materials:

- Adherent cells expressing P2Y1 receptors (e.g., astrocytes, platelets, or recombinant cell lines)
- Glass-bottom dishes or coverslips
- Fura-2 AM (acetoxymethyl ester)
- Anhydrous DMSO
- Pluronic F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)
- **MRS2365 trisodium**
- Ionomycin (positive control)
- EGTA (for calcium-free buffer)
- Fluorescence microscope equipped for ratiometric imaging (340 nm and 380 nm excitation, ~510 nm emission)

Procedure:

- Cell Preparation:
 - Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

- Fura-2 AM Loading:
 - Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
 - Prepare a loading buffer by adding Fura-2 AM stock solution and Pluronic F-127 to HBSS. The final concentration of Fura-2 AM is typically 1-5 μ M, and Pluronic F-127 is 0.02-0.04%.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined for each cell type.
 - After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
 - Add fresh HBSS to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
- Calcium Imaging:
 - Mount the dish or coverslip on the stage of the fluorescence microscope.
 - Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm. The ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
 - Prepare a stock solution of **MRS2365 trisodium** in the appropriate buffer.
 - Add the desired concentration of MRS2365 to the cells while continuously recording the fluorescence. Observe the change in the F340/F380 ratio. A typical application would involve recording the baseline for 1-2 minutes, followed by the addition of MRS2365 and recording for another 5-10 minutes to capture the full response.
 - At the end of the experiment, add a calcium ionophore like ionomycin (e.g., 5 μ M) to obtain the maximum fluorescence ratio (Rmax).

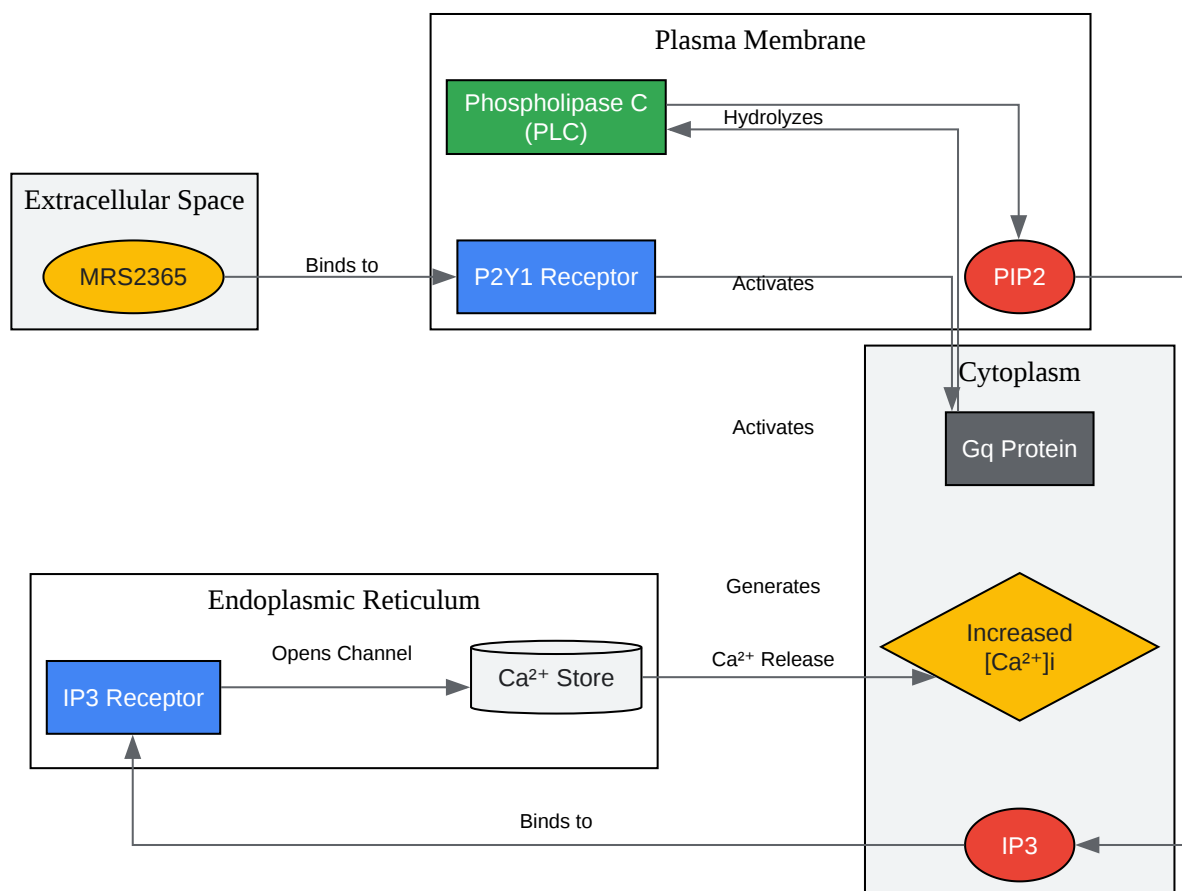
- Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (R_{min}). These values can be used for calibration to determine the absolute intracellular calcium concentration.

Data Analysis:

The change in intracellular calcium is represented by the ratio of F340/F380. The response to MRS2365 can be quantified by measuring the peak change in this ratio from the baseline.

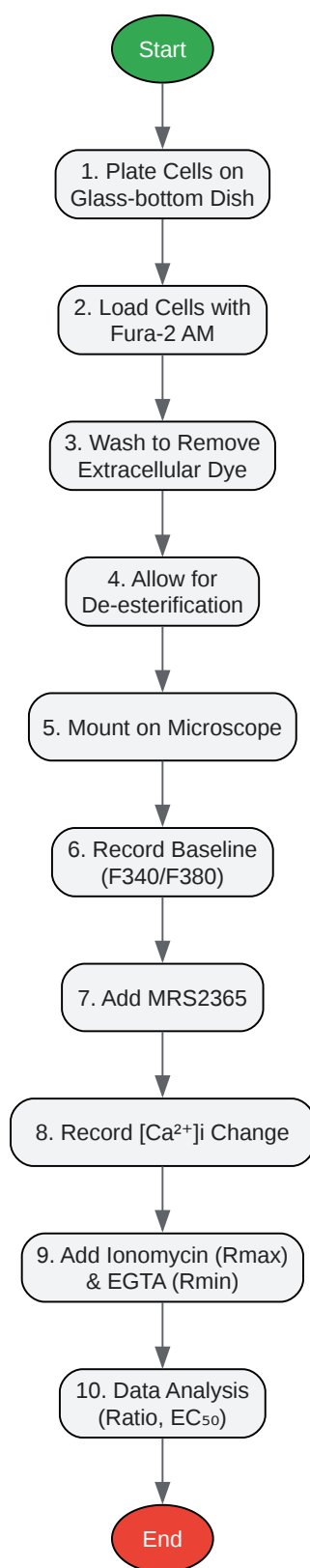
Dose-response curves can be generated by plotting the peak response against different concentrations of MRS2365 to determine the EC_{50} .

Visualizations



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Caption: P2Y1 Receptor Signaling Pathway initiated by MRS2365.



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Caption: Experimental Workflow for Calcium Imaging with MRS2365.

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